Product packaging for Orthosulfamuron(Cat. No.:CAS No. 213464-77-8)

Orthosulfamuron

Cat. No.: B1249393
CAS No.: 213464-77-8
M. Wt: 424.4 g/mol
InChI Key: UCDPMNSCCRBWIC-UHFFFAOYSA-N
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Description

Contextualizing Orthosulfamuron within Contemporary Agricultural Chemical Research

This compound is a systemic, post-emergence herbicide used to control annual and perennial broadleaf weeds, sedges, and barnyard grass, particularly in rice and sugarcane cultivation. cabidigitallibrary.orglapda.org.br It belongs to the sulfamoylurea class of herbicides, which are known for their high efficacy at low application rates. epa.govresearchgate.net The compound is absorbed through the foliage and roots of plants and then translocated to the meristematic regions, where it inhibits cell division and growth. lapda.org.br

In the broader context of agricultural chemical research, the focus has increasingly shifted towards developing herbicides with high specificity, low mammalian toxicity, and favorable environmental profiles. researchgate.netcymitquimica.com Research into compounds like this compound is driven by the need to replace older, less selective, and more environmentally persistent herbicides. The development of sulfonylurea herbicides, including this compound, represents a significant advancement in achieving these goals. researchgate.net

Significance of this compound in Advancing Herbicide Science and Technology

The primary significance of this compound in herbicide science lies in its specific mode of action. It inhibits the plant enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). nih.govepa.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth. epa.govepa.gov The inhibition of ALS leads to a cessation of plant growth and eventual death. cabidigitallibrary.org This targeted approach provides selectivity, as the ALS enzyme in plants is different from that in mammals, contributing to its low mammalian toxicity. federalregister.gov

The study of this compound and other ALS-inhibiting herbicides has advanced our understanding of plant biochemistry and has paved the way for the design of other targeted herbicides. researchgate.net Furthermore, its use as a growth regulator in sugarcane to promote sucrose (B13894) storage highlights its versatility beyond simple weed control. lapda.org.br

Current Paradigms and Knowledge Gaps in this compound Research

Current research on this compound is multifaceted, focusing on its efficacy, environmental fate, and analytical detection. Studies have extensively documented its effectiveness in controlling a wide range of weeds in rice paddies. cabidigitallibrary.org The environmental fate of this compound has also been a key area of investigation. It is known to have low volatility and its persistence is pH-dependent; it hydrolyzes readily in acidic conditions but is more stable in alkaline environments. epa.govepa.gov Biodegradation is a major degradation pathway in alkaline rice paddy water. epa.gov

Despite the existing body of knowledge, several gaps remain. A significant area of uncertainty is the potential toxicity of its major degradation products, such as o-desmethyl this compound. epa.gov While the parent compound's toxicity is relatively well-understood, the risks associated with its degradates are not as thoroughly characterized. epa.gov Further research is also needed to understand the long-term ecological impacts of its use, particularly on biodiversity in agricultural landscapes. nih.gov Additionally, while some studies have explored its degradation by microorganisms like Aspergillus niger, more comprehensive research into the microbial breakdown of this compound and its metabolites in various soil types is warranted. nih.gov

Methodological Approaches Employed in this compound Investigations

A variety of sophisticated analytical techniques are used to study this compound.

Chromatographic and Spectrometric Methods: Residue analysis in environmental and biological samples is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govdaneshyari.com This method offers high sensitivity and specificity for detecting and quantifying this compound and its metabolites at very low concentrations. researchgate.netdaneshyari.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for extracting this compound from complex matrices like rice and soil. daneshyari.comresearchgate.net High-performance liquid chromatography (HPLC) with UV or diode array detectors is also utilized. researchgate.netnih.gov

Environmental Fate Studies: Laboratory and field studies are conducted to assess the environmental behavior of this compound. These include studies on hydrolysis, photolysis, aerobic and anaerobic metabolism in soil and water, and soil column leaching. epa.gov For instance, studies have shown that this compound's hydrolysis half-life is significantly affected by pH. nih.govepa.gov

Toxicological and Ecotoxicological Assays: Standardized tests are used to evaluate the toxicity of this compound to various organisms. These include acute and chronic toxicity tests on mammals, birds, fish, aquatic invertebrates, and plants. epa.gov For example, studies on the aquatic plant Lemna gibba are used to determine the herbicide's effect on non-target aquatic vascular plants. epa.gov

Molecular and Biochemical Techniques: Investigations into the mode of action of this compound involve biochemical assays to measure the inhibition of the ALS enzyme. epa.govepa.gov Molecular techniques can also be employed to study the genetic basis of resistance in weeds.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₂₀N₆O₆S sigmaaldrich.comherts.ac.uk
Molecular Weight 424.43 g/mol sigmaaldrich.com
CAS Number 213464-77-8 sigmaaldrich.comherts.ac.uk
Water Solubility pH-dependent: 26.2 mg/L (pH 4), 629 mg/L (pH 7), 38.9 g/L (pH 8.5) at 20°C cabidigitallibrary.org

| Vapor Pressure | 8.4 x 10⁻⁷ torr at 20°C | epa.gov |

Table 2: Environmental Fate Characteristics of this compound

Parameter Finding Source
Hydrolysis Half-life (25°C) 8 hours (pH 4), 24 days (pH 7), 228 days (pH 9) nih.gov
Soil Mobility Moderately mobile, with affinity for organic carbon. Considered a groundwater concern in alkaline, sandy soils. epa.govepa.gov
Primary Degradation Pathways Hydrolysis in acidic to neutral water; Aerobic biodegradation in alkaline water. epa.gov

| Major Degradates | N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea), 2-sulfoamino-N,N-dimethylbenzamide (DBS acid), 2-amino-N,N-dimethylbenzamide (DB amine), o-desmethyl this compound. | epa.gov |

Table 3: Analytical Methods for this compound Detection

Method Matrix Purpose Source
LC-MS/MS Rice, soil, sediment, water Residue analysis and quantification nih.govdaneshyari.com
QuEChERS Rice, grains Sample extraction and clean-up daneshyari.comresearchgate.net
HPLC-UV/DAD Technical product Product analysis nih.gov

| Immunoassay | Soil, water | Residue determination | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O6S B1249393 Orthosulfamuron CAS No. 213464-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPMNSCCRBWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034788
Record name Orthosulfamuron
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Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Decomposes before boiling
Record name Orthosulfamuron
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Solubility

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5)
Record name Orthosulfamuron
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Density

1.48 at 22.0 °C
Record name Orthosulfamuron
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Vapor Pressure

8.4X10-7 mm Hg at 20 °C at 25 °C
Record name Orthosulfamuron
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Color/Form

Very fine white powder with a tendency to form clumps

CAS No.

213464-77-8
Record name Orthosulfamuron
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Record name Orthosulfamuron [ISO]
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Record name Orthosulfamuron
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Record name Orthosulfamuron
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Record name ORTHOSULFAMURON
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Record name Orthosulfamuron
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Melting Point

157 °C
Record name Orthosulfamuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Historical Trajectories and Developmental Milestones in Orthosulfamuron Research

Genesis and Early Explorations in Sulfonylurea Herbicide Research Leading to Orthosulfamuron

The journey of sulfonylurea herbicides began with their discovery by DuPont Crop Protection in 1975, and they were first introduced to the agricultural market in 1982. agropages.comcambridge.org These compounds represented a major breakthrough in crop protection technology, revolutionizing weed control with their unique mode of action. agropages.com The herbicidal properties of sulfonylureas were first noted in 1966, with early versions being derivatives of triazine herbicides. bioone.orgbioone.org A significant advancement came when George Levitt of E. I. Du Pont de Nemours and Company observed that sulfonylureas with an aminopyrimidine derivative exhibited exceptionally high biological activity, a discovery that paved the way for modern sulfonylurea herbicides. bioone.orgbioone.org

Initially developed from compounds known to be suitable for controlling insulin (B600854) secretion in diabetic subjects, the sulfonylurea class of herbicides was found to be highly effective at very low application rates, often 10 to 200 times lower than other herbicides. scribd.com This high level of activity, combined with their limited mammalian toxicity due to the absence of the target enzyme in animals, positioned them as a groundbreaking development in the pesticide industry. agropages.comscribd.com this compound, a member of the sulfamoylurea class, was developed by Isagro S.p.A. as a post-emergence herbicide specifically for controlling major weeds in rice. scribd.comregulations.gov

Evolution of Research Foci on this compound: From Initial Mechanistic Characterization to Advanced Environmental and Resistance Studies

Initial research on this compound focused on its fundamental mechanism of action. It was identified as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). epa.govnih.govepa.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth. scribd.comepa.govnih.gov By blocking this enzyme, this compound effectively halts protein synthesis and cell division in susceptible weeds, leading to their death. scribd.com The selectivity of this compound is attributed to the differential rates of metabolism between tolerant rice plants and susceptible weeds; tolerant species can rapidly degrade the herbicide, while degradation is much slower in susceptible ones. scribd.com

Subsequent research expanded to investigate the environmental fate and behavior of this compound. Studies have shown that it has low volatility and its solubility in water increases with higher pH. epa.govepa.gov The compound is subject to hydrolysis, which is rapid in acidic conditions (pH < 7) and slow in alkaline conditions (pH > 7). epa.govepa.gov It is considered moderately mobile in soil and has an affinity for organic carbon. epa.gov However, its mobility can present a groundwater concern in alkaline, sandy soils with low organic content. epa.govepa.gov Major degradation products include N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea), 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid), 2-amino-N,N-dimethylbenzamide (DB amine), and o-desmethyl this compound. epa.govepa.gov

More recent research has concentrated on the pressing issue of herbicide resistance. The repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes. nih.gov Resistance mechanisms are primarily due to an altered target site (a mutation in the ALS gene) that prevents the herbicide from binding effectively. nih.govpesticidestewardship.org Other mechanisms include enhanced metabolism, where the weed is able to detoxify the herbicide at a faster rate, and sequestration, where the herbicide is moved to parts of the plant cell where it can cause no harm. pesticidestewardship.org Studies on Cyperus difformis (smallflower umbrella sedge) have identified biotypes with cross-resistance to multiple ALS-inhibiting herbicides, including this compound, underscoring the need for integrated weed management strategies to mitigate the evolution of resistance. nih.gov

Landmark Academic Discoveries and Their Influence on this compound Research Trajectories

A pivotal moment in the history of sulfonylurea herbicides was the discovery by George Levitt that aminopyrimidine derivatives of sulfonylureas possessed significantly higher biological activity than their aniline (B41778) counterparts. bioone.orgbioone.org This finding fundamentally shifted the direction of research and development, leading to the creation of highly potent and selective herbicides like this compound.

The elucidation of the specific mode of action of sulfonylureas as inhibitors of the ALS enzyme was another landmark discovery. agropages.comnih.gov This provided a clear understanding of why these herbicides are so effective at low concentrations and have low toxicity to mammals, as the ALS enzyme is not present in animals. scribd.comnih.gov This knowledge has been fundamental in the development of new sulfonylurea herbicides and in understanding the mechanisms of crop selectivity.

The identification of weed resistance to ALS-inhibiting herbicides and the subsequent characterization of the resistance mechanisms have been critical in shaping modern weed management practices. nih.govhracglobal.com Research demonstrating that resistance is often conferred by a modification of the ALS target site has led to the development of strategies to manage and delay the evolution of resistance, such as rotating herbicides with different modes of action. nih.govhracglobal.com Furthermore, the discovery of non-target site resistance mechanisms, such as enhanced metabolism by cytochrome P450 monooxygenases, has added another layer of complexity to resistance management and is an active area of research. researchgate.net

Bibliometric Analysis of Global Research Output on this compound

For instance, a bibliometric analysis of studies on occupational exposure to pesticides and cancer from 2011 to 2020 revealed an exponential growth in publications, with the United States, France, India, and Brazil being the most productive countries. nih.gov Similarly, the development and application of analytical techniques like QuEChERS for pesticide residue analysis have seen a steady rise in scientific literature, indicating a multidisciplinary and growing research field. researchgate.net Research on this compound is a component of this broader trend, with studies appearing in journals focused on analytical chemistry, environmental science, and agricultural science. ebi.ac.ukcabidigitallibrary.orgiac.sp.gov.br The geographical distribution of this research likely mirrors the key rice-producing regions where this compound is used, as well as countries with strong agrochemical research sectors.

Research Publication Trends on Herbicide Topics

Research Focus Key Research Areas Notable Trends
Herbicide Efficacy & Selectivity Weed control spectrum, crop tolerance, formulation improvements.Shift towards more specific, lower-dose herbicides.
Environmental Fate Soil persistence, water contamination, degradation pathways. epa.govepa.govIncreased focus on environmental impact and modeling. epa.gov
Weed Resistance Target-site mutations, metabolic resistance, cross-resistance. nih.govhracglobal.comGrowing body of research on molecular mechanisms of resistance. nih.gov
Analytical Methods Residue analysis in crops, soil, and water. ebi.ac.ukDevelopment of rapid and sensitive methods like LC-MS/MS and QuEChERS. researchgate.netebi.ac.uk

Synthetic Strategies and Structural Modifications for Orthosulfamuron Analogs in Academic Research

Advanced Synthetic Routes to Orthosulfamuron and its Core Intermediates

The synthesis of this compound and other sulfonylurea herbicides is a well-established process in industrial and academic chemistry, typically involving the coupling of a sulfonyl chloride or isocyanate with a heterocyclic amine.

The primary industrial synthesis of this compound involves the reaction between two key intermediates: 2-amino-4,6-dimethoxypyrimidine (B117758) and a derivative of 2-sulfamoyl-N,N-dimethylbenzamide, specifically N,N-dimethyl 2-sulfamoylchloride benzcarbamate. nih.gov This condensation reaction, carried out in the presence of a base, forms the critical sulfonylurea bridge that links the aromatic and pyrimidine (B1678525) moieties.

Core Intermediates Synthesis:

2-amino-4,6-dimethoxypyrimidine (ADMP): This heterocyclic amine is a crucial building block for many sulfonylurea herbicides. Several synthetic routes have been developed. A common industrial method involves the cyclization of guanidine (B92328) nitrate (B79036) with diethyl malonate, followed by chlorination and then methoxylation. google.comchempap.org More recent academic research has focused on greener synthetic pathways. For instance, a method using dimethyl carbonate (DMC) as a non-toxic methylating agent to convert 2-amino-4,6-dihydroxypyrimidine (B16511) (ADH) to ADMP has been reported. researchgate.net This approach avoids the use of hazardous reagents like dimethyl sulfate (B86663). Other routes start from malononitrile, which undergoes a series of reactions including imidization and cyclization to yield high-purity ADMP. google.com

2-sulfamoyl-N,N-dimethylbenzamide Derivatives: The synthesis of this aromatic sulfonamide component can be achieved through several methods. A general approach involves the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination to install the sulfamoyl group. scispace.com For this compound specifically, the starting material is N,N-dimethylbenzamide, which is functionalized to create the reactive sulfonyl chloride needed for the final coupling step.

Recent innovations in sulfonylurea synthesis include the development of more stable reagents to replace highly reactive and moisture-sensitive isocyanates. One such example is the use of hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC), a stable, solid reagent that can directly generate sulfamoyl ureas under ambient conditions, offering a potentially safer and more versatile synthetic route. thieme-connect.com

Table 1: Synthetic Methods for Core Intermediate 2-amino-4,6-dimethoxypyrimidine (ADMP)

Starting Material(s)Key Reagents/StepsAdvantages/Disadvantages
Guanidine nitrate, Diethyl malonate1. Cyclization 2. Chlorination (e.g., POCl₃) 3. Methoxylation (e.g., NaOMe)Established, multi-step process; may use hazardous reagents. google.comchempap.org
2-amino-4,6-dihydroxypyrimidine (ADH)Dimethyl carbonate (DMC), K₂CO₃, Phase Transfer Catalyst"Green chemistry" approach, avoids toxic methylating agents. researchgate.net
MalononitrileHCl, Methanol, specific catalystsHigh purity product, avoids severe reaction conditions. google.com

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to designing new herbicides with enhanced efficacy, selectivity, or improved environmental profiles. For sulfonylureas like this compound, SAR research focuses on systematically modifying the three main structural components: the aromatic ring, the sulfonylurea bridge, and the heterocyclic (pyrimidine) ring.

The herbicidal activity of sulfonylureas is directly linked to their ability to bind to and inhibit the ALS enzyme. smartsociety.orgresearchgate.net SAR studies have established several key principles:

The Sulfonylurea Bridge: This bridge is essential for activity, acting as the backbone that correctly positions the aromatic and heterocyclic moieties within the active site of the ALS enzyme.

The Heterocyclic Moiety: The substituents on the pyrimidine ring (or other heterocycles) are critical for high potency. For this compound, the 4,6-dimethoxy groups are important for binding. Research has shown that while disubstituted pyrimidines are common, certain monosubstituted pyrimidines can also exhibit excellent herbicidal activity, challenging earlier SAR guidelines. nih.gov

The Aromatic Moiety: The ortho-substituent on the phenyl ring is a defining feature. In this compound, the N,N-dimethylcarbamoyl group plays a significant role in its activity and selectivity spectrum.

Rational design involves creating analogs by making targeted chemical changes to these components. This can include bioisosteric replacement (swapping a functional group with another that has similar physical or chemical properties) or fragment-based design. iaea.org For example, researchers might synthesize analogs where the methoxy (B1213986) groups on the pyrimidine ring are replaced with other alkyl or halogen groups, or where the N,N-dimethylcarbamoyl group on the phenyl ring is altered in size, electronics, or hydrogen-bonding capability. The resulting analogs are then tested for herbicidal activity to build a comprehensive SAR model.

Table 2: Hypothetical SAR Study of this compound Analogs

Modification SiteExample ModificationHypothesized SAR ImpactRationale
Pyrimidine RingReplace one -OCH₃ with -ClPotentially altered activity/selectivityChanges electronic and steric profile, affecting binding affinity with ALS enzyme.
Phenyl RingReplace -C(O)N(CH₃)₂ with -C(O)OCH₃Likely decrease in activityModifies hydrogen bonding potential and steric bulk, which are crucial for interaction in the binding pocket. sioc-journal.cn
Sulfonylurea BridgeN-methylation of the bridge nitrogenSignificant loss of activityThe N-H protons are critical for forming hydrogen bonds within the ALS active site. sioc-journal.cn
Phenyl RingIntroduce a second substituent (e.g., F)May increase or decrease activityCould alter the conformation and electronic properties of the entire molecule.

Stereochemical Considerations and Enantioselective Synthesis in this compound Research

The parent this compound molecule is achiral, meaning it does not have a stereocenter and exists as a single structure. However, the principles of stereochemistry are highly relevant in the design of novel analogs. In agrochemical research, it is common for different enantiomers (non-superimposable mirror images) of a chiral molecule to exhibit vastly different biological activities. weedturf.org Often, only one enantiomer is responsible for the desired herbicidal effect, while the other may be inactive or contribute to off-target effects.

Developing enantiomerically pure pesticides is a significant goal as it can lead to lower application rates and reduced environmental impact. weedturf.org In the context of this compound research, chirality could be introduced by modifying its substituents. For example, replacing the N,N-dimethylcarbamoyl group with a group containing a chiral center would result in enantiomeric forms of the analog.

The synthesis of single-enantiomer analogs can be achieved through several enantioselective synthesis strategies:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials derived from natural sources. weedturf.org

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide a reaction to produce one enantiomer over the other.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction. This is a powerful method in modern organic synthesis. quickcompany.in

Diastereomeric Resolution: Synthesizing a mixture of diastereomers (stereoisomers that are not mirror images), which have different physical properties and can be separated by techniques like chromatography or crystallization. This approach has been used to access single enantiomers of other chiral sulfonylurea-type compounds. acs.org

While research on chiral analogs of this compound itself is not widely published, the extensive body of work on enantioselective synthesis in the broader field of agrochemicals provides a clear roadmap for how such investigations would be conducted. quickcompany.innih.gov

Development of Isotopic Analogs of this compound for Tracing and Mechanistic Elucidation

Isotopically labeled analogs are indispensable tools in chemical and biological research. By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H), scientists can track the molecule's journey through a biological system or the environment without altering its fundamental chemical properties.

For this compound, isotopic labeling is primarily used for:

Metabolism Studies: To understand how the herbicide is broken down in target weeds and tolerant crops. The primary degradation pathway for sulfonylureas is the cleavage of the sulfonylurea bridge. usda.gov Labeling the different parts of the molecule allows researchers to trace the fate of each fragment.

Environmental Fate Studies: To monitor the persistence, degradation, and movement of the herbicide in soil and water.

Mechanistic Elucidation: To study the binding interaction with the target enzyme, ALS, and to investigate kinetic isotope effects in its degradation pathways.

Commonly used isotopes in agrochemical research include the stable isotopes Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The radioactive isotope Carbon-14 (¹⁴C) is also widely used due to the ease of detection of its radioactivity.

Table 3: Potential Isotopic Labeling Strategies for this compound Research

IsotopePotential Labeling PositionResearch Application
¹⁴C / ¹³CCarbonyl carbon of the urea (B33335) bridgeTracing the fate of the central bridge structure during metabolic cleavage.
¹⁴C / ¹³CPhenyl ring backboneMonitoring the degradation and environmental fate of the aromatic sulfonamide metabolite.
¹⁴C / ¹³CPyrimidine ring backboneMonitoring the degradation and environmental fate of the heterocyclic amine metabolite.
¹⁵NNitrogen atoms in the sulfonylurea bridgeStudying the mechanism of bridge cleavage and metabolic pathways involving the nitrogen atoms.
²H (Deuterium)Methyl groups (on pyrimidine or amide)Investigating kinetic isotope effects to elucidate reaction mechanisms; can also be used for tracing.

Computational Chemistry Approaches in Predicting this compound Reactivity and Derivatization Pathways

Computational chemistry has become a powerful partner to experimental work in the design and study of new agrochemicals. These in-silico methods allow researchers to predict molecular properties, model biological interactions, and guide synthetic efforts, thereby saving time and resources.

For this compound and its analogs, several computational approaches are particularly valuable:

Molecular Docking: This technique predicts the preferred orientation of a molecule (the ligand) when bound to the active site of a target protein. For this compound, docking studies simulate its interaction with the ALS enzyme. smartsociety.orgsioc-journal.cnnih.govtandfonline.com This helps researchers understand the key amino acid residues involved in binding and predict how structural changes to the herbicide will affect its binding affinity, which is correlated with its inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ukim.mk Researchers calculate various molecular descriptors (representing steric, electronic, and hydrophobic properties) for a set of this compound analogs and use statistical methods to build a model that can predict the activity of new, unsynthesized compounds. nih.govnih.gov This is a valuable tool for prioritizing which new analogs to synthesize.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict a wide range of properties, including molecular geometry, reaction energies, and chemical reactivity. For this compound, DFT can help identify the most likely sites for chemical reaction or metabolic attack by calculating parameters like electrostatic potential or frontier molecular orbital energies. nih.govacs.org

These computational tools provide deep insights into the molecular-level behavior of this compound, guiding the rational design of new derivatives and helping to elucidate their reaction pathways and mechanisms of action.

Table 4: Application of Computational Methods in this compound Research

Computational MethodPrimary ApplicationInformation Gained
Molecular DockingSimulating binding to the ALS enzymeIdentifies key binding interactions (e.g., hydrogen bonds), predicts binding affinity of analogs. nih.govtandfonline.com
QSARPredicting herbicidal activityCreates models to estimate the potency of novel analogs before synthesis, guiding lead optimization. ukim.mknih.gov
DFTPredicting reactivity and molecular propertiesCalculates electron distribution, bond energies, and reaction pathways to understand chemical stability and potential derivatization sites. nih.govacs.org

Molecular and Biochemical Mechanisms of Orthosulfamuron Action

Elucidation of Target Site Inhibition by Orthosulfamuron at the Enzyme Level (Acetolactate Synthase/Acetohydroxy Acid Synthase - ALS/AHAS)

The primary mode of action for this compound is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). nih.govepa.govscientificlabs.com This enzyme is crucial for the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. sigmaaldrich.comepa.gov By blocking ALS/AHAS, this compound halts the production of these essential amino acids, which are vital for protein synthesis and plant growth. nih.govscribd.com This inhibition ultimately leads to the cessation of cell division and plant death. lapda.org.brregulations.gov

The inhibition of ALS by sulfonylurea herbicides like this compound is a well-established mechanism. researchgate.net Studies on various plant species and even microorganisms have confirmed that ALS is the primary target. For instance, research on Cyperus difformis (smallflower umbrella sedge) demonstrated that resistance to this compound was due to an altered ALS enzyme. nih.gov Similarly, ALS from Mycobacterium tuberculosis has been shown to be effectively inhibited by a sulfonylurea herbicide. nih.gov

The kinetics of this inhibition are specific and potent. The enzyme ALS catalyzes the first step in the synthesis of valine, leucine, and isoleucine. wikipedia.orgscirp.org this compound, by inhibiting this enzyme, effectively starves the plant of these critical building blocks. wikipedia.org The symptoms in susceptible plants, such as chlorosis and anthocyanosis followed by the death of growing points, typically appear 1-3 weeks after application. scribd.com

FeatureDescription
Target Enzyme Acetolactate Synthase (ALS) / Acetohydroxy Acid Synthase (AHAS) nih.govepa.govscientificlabs.com
Affected Pathway Biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) sigmaaldrich.comepa.gov
Mechanism Inhibition of enzyme activity, blocking amino acid production nih.govscribd.com
Result Cessation of cell division and plant growth, leading to plant death lapda.org.brregulations.gov

Molecular Interactions Between this compound and Specific Plant Enzyme Systems

This compound, like other sulfonylurea herbicides, does not bind to the catalytic site of the ALS enzyme where the natural substrates bind. wikipedia.org Instead, it binds to a different site on the enzyme, causing a conformational change that prevents the substrate from accessing the active site. wikipedia.orgresearchgate.net This allosteric inhibition is highly specific and effective at very low concentrations of the herbicide.

Molecular docking and simulation studies on other sulfonylurea herbicides have provided insights into the specific interactions with the ALS enzyme. For example, a study on Triticum aestivum (wheat) ALS and the sulfonylurea herbicide nicosulfuron (B1678754) showed that specific amino acid residues are critical for binding. nih.gov Mutations at these sites can lead to herbicide resistance by reducing the binding affinity of the herbicide to the enzyme. nih.govnih.gov While specific molecular docking studies for this compound were not found in the search results, the general mechanism of interaction for sulfonylureas with the ALS enzyme is well-documented. wikipedia.orgresearchgate.net

The development of resistance to ALS inhibitors is often due to point mutations in the ALS gene, which alter the herbicide binding site. researchgate.netmdpi.com For instance, a Pro197-to-His substitution in the ALS gene of Cyperus difformis was found to confer resistance to ALS-inhibiting herbicides. bioone.org This highlights the specific molecular interactions that are crucial for the herbicidal activity of compounds like this compound.

Transcriptomic and Proteomic Responses to this compound Exposure in Model Organisms

Detailed transcriptomic and proteomic studies specifically on this compound exposure in model organisms were not available in the provided search results. However, the general response to ALS-inhibiting herbicides involves significant changes in gene expression and protein profiles related to amino acid metabolism, stress responses, and photosynthesis.

Exposure to ALS inhibitors leads to a rapid depletion of branched-chain amino acids, which would trigger a cascade of downstream effects. This would likely involve the upregulation of genes and proteins involved in stress response pathways and the downregulation of those involved in growth and development. For example, studies on other herbicides have shown that plants respond by altering the expression of genes related to detoxification pathways, such as those involving cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. researchgate.net

In the absence of specific data for this compound, it is reasonable to hypothesize that transcriptomic and proteomic analyses would reveal changes in the expression of genes and proteins associated with:

Branched-chain amino acid biosynthesis pathways.

General stress response pathways.

Photosynthesis and carbon metabolism.

Hormone signaling pathways.

Cellular and Subcellular Localization of this compound and its Impact on Physiological Processes

This compound is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its tissues. nih.govherts.ac.uk It is readily absorbed by both the foliage and the roots and is translocated through both the xylem and phloem to the meristematic regions where cell division and growth occur. scribd.comlapda.org.br

The primary site of action, the ALS enzyme, is located in the chloroplasts of plant cells. Therefore, this compound must be able to cross cellular and chloroplast membranes to reach its target. Once inside the cell, it inhibits the ALS enzyme, leading to a halt in the production of essential amino acids. This disruption of amino acid synthesis has profound effects on various physiological processes, including:

Protein Synthesis: The lack of valine, leucine, and isoleucine directly inhibits the synthesis of new proteins, which are essential for all cellular functions. researchgate.net

Cell Division: The meristematic tissues, which are regions of active cell division, are particularly sensitive to the effects of this compound. lapda.org.br

Studies on the metabolism of this compound in rice have shown that the parent compound is found at very low levels in the grain and straw, with the majority being broken down into various metabolites. epa.gov This indicates that plants have mechanisms to metabolize and detoxify the herbicide, although susceptible plants are unable to do so quickly enough to prevent its lethal effects.

Comparative Mechanistic Studies of this compound with Other Herbicide Classes

This compound belongs to the sulfonylurea class of herbicides, which are ALS inhibitors. epa.govfederalregister.gov This mode of action is shared by other chemical families, including imidazolinones, triazolopyrimidines, pyrimidinyl-thiobenzoates, and sulfonylamino-carbonyl-triazolinones. wikipedia.orgresearchgate.net While they all target the same enzyme, the specific binding interactions and the spectrum of weeds they control can vary. epa.gov

Comparison with Glyphosate (B1671968): Glyphosate, the active ingredient in Roundup, has a completely different mode of action. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). pedchem.compan-europe.info In contrast to ALS inhibitors that bind to an allosteric site, glyphosate competes with the substrate phosphoenolpyruvate (B93156) for the active site of the EPSPS enzyme. mdpi.comnih.gov Glyphosate is a broad-spectrum, non-selective herbicide, while this compound is a selective herbicide used in rice. epa.govpedchem.com

Comparison with PPO Inhibitors: Protoporphyrinogen (B1215707) oxidase (PPO) inhibitors are another class of herbicides with a different mechanism. They block the PPO enzyme, which is involved in the synthesis of chlorophyll (B73375) and heme. nih.govunl.edu This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes the formation of highly reactive oxygen species that destroy cell membranes. unl.edu This results in rapid contact-type injury, whereas the effects of this compound are slower to appear as they are dependent on the depletion of amino acid reserves. scribd.comunl.edu

The following table provides a comparative overview of these herbicide classes:

Herbicide ClassTarget EnzymeAffected PathwayMechanism of ActionSelectivity
Sulfonylureas (e.g., this compound) Acetolactate Synthase (ALS) nih.govepa.govBranched-chain amino acid synthesis sigmaaldrich.comepa.govAllosteric inhibition wikipedia.orgresearchgate.netSelective epa.gov
Glyphosate EPSP Synthase pedchem.comAromatic amino acid synthesis pedchem.comCompetitive inhibition mdpi.comnih.govNon-selective pedchem.com
PPO Inhibitors Protoporphyrinogen Oxidase nih.govunl.eduChlorophyll and heme synthesis nih.govInhibition leading to oxidative stress unl.eduVaries

The availability of herbicides with different modes of action is crucial for managing the evolution of herbicide resistance in weeds. epa.gov

Environmental Dynamics, Fate, and Biotransformation of Orthosulfamuron in Agroecosystems

Sorption and Desorption Dynamics of Orthosulfamuron in Diverse Soil Matrices

The interaction of this compound with soil particles, known as sorption, and its subsequent release, or desorption, are critical processes that influence its availability for weed uptake, degradation, and transport. nih.govcsic.es These dynamics are largely governed by the physicochemical properties of both the herbicide and the soil. scielo.br

Batch equilibrium studies have been conducted to quantify the sorption and desorption of this compound in various soil types. epa.govepa.gov The Freundlich equation is commonly used to describe this equilibrium, yielding adsorption (Kads) and desorption (Kdes) coefficients. A study involving six different soils—two sandy loams, a sand, a clay loam, a silt loam, and a loam—revealed a range of adsorption behaviors. epa.gov The amount of this compound adsorbed to the soil particles after a two-hour equilibration period varied, indicating the influence of soil composition. epa.gov For instance, in a study with four different soils, after two hours of shaking, the percentage of applied this compound that was adsorbed ranged from 43.33% to 47.73%. epa.gov

The organic carbon content and clay content of the soil are significant factors influencing this compound's sorption. epa.gov While there is an affinity for organic carbon, the variability in adsorption is not solely explained by this factor. epa.govepa.gov The clay content of soils also correlates with the adsorption coefficients. epa.gov The pH of the soil also plays a role; however, in some studies, a direct correlation between soil pH (ranging from 4.7 to 8.0) and adsorption was not observed. epa.gov

Desorption studies, which measure the release of the adsorbed herbicide back into the soil solution, show that a significant portion of this compound can be released. epa.govgov.nl.ca In one study, after two desorption steps, the percentage of adsorbed this compound that was desorbed ranged from 22.53% to 68.69% across the different soil types. epa.gov This release is a key factor in its potential for leaching and bioavailability. The aging of herbicide residues in soil can also significantly increase sorption over time. nih.gov

Interactive Data Table: Freundlich Adsorption and Desorption Coefficients for this compound in Various Soils

Soil TypeFreundlich Adsorption K (Kads)Freundlich Desorption K (Kdes)Organic Carbon (%)pH
Sandy Loam (Ark-1)Not specified4.011.046.5
Sandy Loam (Ark-2)Not specified8.380.355.7
Sand (Benson)Not specified5.111.034.7
Clay Loam (M-CL)Not specified13.83.015.4
Silt Loam (PC-1)Not specified3.170.927.5
Loam (Pratt)Not specified4.721.87.4
Sandy Loam (B-1)3.7635.81.338.0
Silt Loam (G-2)6.6232.02.037.4
Silt Loam (M-2)5.471411.007.5
Clay Loam (VM-1)5.7220.32.307.1

Data sourced from multiple batch equilibrium studies. epa.govepa.gov

Transport and Leaching Potential of this compound in Soil Profiles

The movement of this compound through the soil profile, known as transport, and its potential to reach groundwater, referred to as leaching, are significant environmental considerations. nih.gov this compound is considered to be moderately to slightly mobile in soils. epa.gov Its mobility is influenced by its sorption characteristics, with lower sorption leading to higher potential for movement. scielo.br

The leaching potential of this compound is a concern, particularly in alkaline, sandy soils with low organic carbon content. epa.govepa.gov In such conditions, the herbicide is less likely to be adsorbed to soil particles and can be more readily transported downwards with water flow. gov.nl.ca Freundlich partition coefficient (Kf) values are used to assess this potential, with values less than five indicating a groundwater concern. epa.gov Studies have reported Kf values for this compound ranging from 2.0 to 20, suggesting that in some soils, it presents a risk of leaching. epa.gov

Microbial Degradation Pathways and Metabolite Profiling of this compound in Soil and Water

Microbial degradation is a key process in the dissipation of this compound in the environment. epa.gov Both fungi and bacteria contribute to its breakdown in soil and water systems. The rate of biodegradation is influenced by environmental conditions and can vary significantly. epa.govepa.gov

The primary degradation pathway for this compound involves the hydrolytic cleavage of the sulfamoylurea linkage, which breaks the molecule into two main parts. epa.gov This process yields metabolites such as N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea) and 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid). epa.govepa.gov Another pathway involves the demethylation of the methoxy (B1213986) group on the pyrimidinyl ring, leading to the formation of o-desmethyl this compound. epa.gov This metabolite can then further degrade to DBS acid. epa.govepa.gov

In aerobic aquatic environments, the half-life of this compound due to biodegradation is on the scale of months, with reported half-lives ranging from 30.3 to 70.5 days. epa.gov Degradation appears to be faster under aerobic conditions compared to anaerobic conditions. epa.gov In anaerobic aquatic systems, half-lives have been reported to be between 88 and 217 days. epa.gov In soil, dissipation can be more rapid, with half-lives of 2.3 days in the soil and 4.3 days in the sediment observed at one test site. epa.gov

Fungal Biotransformation Mechanisms and Metabolites (e.g., Aspergillus niger)

Fungi, particularly species like Aspergillus niger, have been shown to play a significant role in the degradation of this compound. nih.govresearchgate.net Studies have demonstrated that Aspergillus niger can effectively degrade this compound in sterilized soil. nih.govresearchgate.net The degradation rate is dependent on the concentration of the herbicide, with a decrease in the rate observed at higher concentrations. nih.gov The degradation process follows first-order kinetics. nih.gov

The primary mechanisms of fungal biotransformation involve the cleavage of the sulfonylurea bridge and the cleavage of the N(urea bridge)-C(pyrimidinyl ring) bond. nih.govresearchgate.net Analysis of degradation products has identified several metabolites, indicating that the fungus utilizes various biochemical processes for breakdown. nih.gov The ability of Aspergillus niger to degrade this compound suggests the presence of a specific metabolic response system for this herbicide. nih.govresearchgate.net

Bacterial Degradation Pathways and Enzyme Systems

While specific bacterial strains and their enzymatic systems for this compound degradation are not as extensively detailed in the provided search results as fungal pathways, it is known that bacteria are involved in its breakdown. epa.gov The general microbial degradation pathways, including the cleavage of the sulfonylurea bridge, are carried out by a community of soil and water microorganisms, which includes bacteria. epa.gov Further research is needed to isolate and characterize the specific bacterial species and the enzymes responsible for the degradation of this compound. Some research has pointed to the potential of Burkholderia species in the degradation of pesticides, which could be a relevant area for future investigation regarding this compound. google.com

Influence of Environmental Factors on Microbial Degradation

Several environmental factors significantly influence the rate of microbial degradation of this compound. epa.gov The pH of the environment is a critical factor. epa.govepa.gov this compound readily undergoes acid-catalyzed hydrolysis at low pH (<7), but becomes more stable as alkaline conditions increase. epa.govepa.gov Consequently, in acidic to neutral rice paddy water, hydrolysis is a major degradation route with a half-life of hours to days. epa.gov In alkaline water, aerobic biodegradation becomes the dominant degradation pathway, with a much longer half-life of weeks to months. epa.gov

Other factors such as temperature, moisture, and oxygen availability also play a role. epa.gov Aerobic conditions generally favor faster degradation compared to anaerobic conditions. epa.gov The composition of the soil, including its organic matter and clay content, can also indirectly affect microbial degradation by influencing the sorption and availability of the herbicide to microorganisms. epa.gov

Photodegradation Mechanisms and Products of this compound in Aqueous and Surface Environments

Photodegradation, the breakdown of a chemical by light, is another process that can contribute to the dissipation of this compound in the environment. epa.gov However, this compound is considered to be relatively stable to photolysis. epa.govepa.gov

In aqueous solutions, the rate of photodegradation is slow. One study reported a phototransformation half-life of approximately 180 solar days when this compound was irradiated continuously with a xenon lamp in a pH 9 buffered solution. epa.gov Another study using zinc oxide nanoparticles as a photocatalyst demonstrated that the degradation of this compound could be significantly enhanced. cabidigitallibrary.orgeuroasiapub.org In the presence of the catalyst under direct sunlight, 90% of the this compound degraded within 100 hours in a pH 9 buffer solution. cabidigitallibrary.org Without the catalyst, the half-life was nearly a month. cabidigitallibrary.org The rate of photocatalysis was found to decrease with an increasing initial concentration of the herbicide. cabidigitallibrary.org

The degradation products formed during photocatalysis are similar to those from other degradation pathways and include N-(4,6-dimethoxypyrimidin-2-yl) urea (B33335), 2-dimethyl carbamoyl (B1232498) phenyl sulfamic acid, and 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl) phenylsulfamoyl] urea. cabidigitallibrary.org The fastest photocatalytic degradation was observed in a pH 4 buffer solution. cabidigitallibrary.org

Hydrolysis Kinetics and Degradation Products of this compound under Varying pH Conditions

The persistence and degradation of the herbicide this compound in aquatic environments are significantly influenced by the pH of the water. Hydrolysis, a chemical process involving the reaction with water, is a primary degradation pathway for this compound, and its rate is highly dependent on acidity or alkalinity.

Research has demonstrated that this compound undergoes rapid hydrolysis under acidic conditions (pH < 7). epa.govepa.gov Conversely, it is relatively stable to hydrolysis in neutral to alkaline environments (pH ≥ 7). epa.govregulations.gov This pH-dependent stability is a critical factor in determining its environmental fate. epa.gov

Studies have quantified the rate of hydrolysis at different pH levels, typically reported as a half-life (DT₅₀), which is the time it takes for half of the compound to degrade. At a temperature of 25°C, the hydrolysis half-life of this compound is approximately 0.44 days at pH 5, indicating rapid degradation. epa.gov As the pH increases, the rate of hydrolysis slows considerably, with a half-life of 24.4 days at pH 7 and 228 days at pH 9. epa.govherts.ac.uk The rate of hydrolysis is also sensitive to temperature, with degradation occurring more rapidly at higher temperatures. herts.ac.uk For instance, at 50°C, the half-life is a mere 0.4 hours at pH 4, but extends to 8 days at pH 9. herts.ac.uk

The primary degradation pathway for this compound via hydrolysis involves the cleavage of the sulfonylurea bridge. nih.govresearchgate.net This chemical breakdown results in the formation of several degradation products, also known as degradates. The major hydrolysis products identified are 2-dimethylcarbamoylphenyl sulfamic acid (DBS acid) and N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea). epa.govepa.gov Further degradation can occur, where DBS acid can hydrolyze to form 2-amino-N,N-dimethylbenzamide (DB amine). epa.govepa.gov

It is important to note that in neutral to alkaline rice paddy water, while hydrolysis still occurs, aerobic biodegradation becomes a more dominant degradation route, with a half-life ranging from weeks to months. epa.govnih.gov

Interactive Data Table: Hydrolysis Half-life of this compound at 25°C

pH LevelHalf-life (days)Degradation Rate
50.44Rapid
724.4Moderate
9228Slow

This table illustrates the significant impact of pH on the degradation rate of this compound in aquatic environments.

Bioavailability and Uptake Dynamics of this compound by Non-Target Vegetation and Microorganisms

The bioavailability of this compound in the soil and water, which dictates its potential for uptake by non-target organisms, is influenced by its chemical properties and environmental conditions. As a systemic herbicide, this compound is designed to be absorbed by plants. epa.gov Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) necessary for plant growth. epa.govnih.gov

While effective against target weeds, there is a potential for this compound to be taken up by non-target vegetation, which can lead to unintended phytotoxicity. epa.gov Studies have shown that dicotyledonous (broadleaf) plants appear to be more sensitive to this compound than monocotyledonous plants. epa.gov The risk of damage to sensitive non-target crops and aquatic vascular plants is a recognized concern. epa.govresearchgate.net For instance, greenhouse bioassays have demonstrated that residues of similar herbicides can harm sensitive rotational crops like sugar beet and spinach. researchgate.net

The uptake by microorganisms is another crucial aspect of this compound's environmental fate. Soil fungi, in particular, have been shown to play a role in its degradation. nih.gov Research has identified several fungal species capable of surviving in soil containing this compound. nih.gov One such fungus, Aspergillus niger, has been studied for its ability to degrade the herbicide. nih.govresearchgate.net The degradation rate by Aspergillus niger was found to be dependent on the herbicide's concentration, with a slower rate at higher concentrations. nih.gov The degradation process by this fungus follows first-order kinetics and involves various biochemical processes, including the cleavage of the sulfonylurea bridge. nih.gov This indicates that soil microorganisms can actively contribute to the breakdown of this compound, influencing its persistence and bioavailability in the agroecosystem. nih.govresearchgate.net

The processes governing the accumulation and movement of herbicides like this compound in soil include adsorption-desorption, degradation, leaching, runoff, volatilization, and plant uptake. csic.es Adsorption to soil particles, particularly organic carbon and clay, can reduce the amount of this compound available for uptake by plants and microorganisms. epa.gov However, the variability in its adsorption to soil is not solely explained by organic carbon content, suggesting other factors are at play. epa.gov

Modeling Environmental Persistence and Mobility of this compound

Environmental models are essential tools for estimating the potential concentrations of pesticides like this compound in various environmental compartments, such as surface water and groundwater. epa.govfederalregister.gov These models utilize data on the chemical's physical and chemical properties, its environmental fate and transport characteristics, and its use patterns to predict its behavior in the environment. federalregister.gov

For this compound, models like the Interim Rice Model and SCI-GROW have been used to estimate environmental concentrations. epa.govepa.gov These models help in assessing the potential for off-site movement from treated areas, primarily through runoff and leaching. epa.gov The persistence of this compound is highly dependent on the pH of the environment. epa.govregulations.gov As established, it readily undergoes acid-catalyzed hydrolysis but is more stable under alkaline conditions. epa.gov This pH-dependent degradation is a critical input for persistence models.

This compound is considered to be moderately mobile in soil. epa.govepa.gov This mobility, combined with its persistence under certain conditions, raises concerns about its potential to leach into groundwater, particularly in alkaline, sandy soils with low organic carbon content. epa.govepa.gov The Freundlich soil-to-water partition coefficient (Kf), a measure of a chemical's tendency to adsorb to soil, has been reported to be as low as 2.0, indicating a potential for mobility. epa.gov Some of the transformation products of this compound may even be more susceptible to leaching than the parent compound. epa.gov

Interactive Data Table: Estimated Environmental Concentrations (EECs) of this compound

SourcePeak Exposure (ppb)Annual Mean Exposure (ppb)
Surface Water40.5<40.5
Groundwater0.611<0.611

This table presents Tier I Estimated Drinking Water Concentrations (EDWCs) from modeling this compound use on rice, providing a conservative estimate of potential exposure. epa.gov

Characterization of this compound Degradates of Environmental Concern

The degradation of this compound in the environment leads to the formation of several transformation products, or degradates. epa.govepa.gov Understanding the identity and behavior of these degradates is crucial for a comprehensive environmental risk assessment, as they may also pose risks to non-target organisms.

The major degradation pathways of this compound are the hydrolytic cleavage of the sulfamoylurea linkage and demethylation. epa.govepa.gov These processes result in the formation of several key degradates. The primary degradates identified in environmental fate studies include:

2-dimethylcarbamoylphenyl sulfamic acid (DBS acid; S1) : A major product of hydrolysis. epa.govepa.gov

N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea; S12) : Another major product resulting from the cleavage of the sulfonylurea bridge. epa.govepa.gov

2-amino-N,N-dimethylbenzamide (DB amine; S4) : Formed from the further hydrolysis of DBS acid. epa.govepa.gov

o-desmethyl this compound (S9) : A product of the demethylation of the parent this compound molecule. This degradate can also subsequently hydrolyze to form DBS acid. epa.govepa.gov

These degradates are of environmental interest because they can also be persistent and mobile in the environment. epa.gov For instance, all four of these major degradates are considered moderately persistent, with peak detections occurring up to 100-186 days after the application of this compound. epa.gov There is also evidence to suggest that some of these transformation products may be more prone to leaching than the parent compound. epa.gov

A significant area of uncertainty in the environmental risk assessment of this compound is the potential toxicity of its degradates. epa.gov While it is often assumed that degradates are of equal or lesser toxicity than the parent compound, there is a lack of specific data to assess the potential risks associated with the major degradates of this compound. epa.govepa.gov The degradate o-desmethyl this compound has been specifically noted as a degradate of potential risk concern, highlighting the need for further investigation into the environmental effects of these transformation products. epa.gov

Ecological Interactions and Non Target Biotic Responses to Orthosulfamuron

Impact of Orthosulfamuron on Soil Microbial Community Structure and Function

The soil microbiome is fundamental to nutrient cycling and the degradation of xenobiotics. The application of herbicides can alter the structure and function of these vital communities. While research specifically on this compound is focused, studies on the broader sulfonylurea class provide significant insights into its potential impacts.

Microorganisms play a role in the degradation of this compound. Fungi, in particular, have been identified as effective degraders of this herbicide. researchgate.net The persistence of this compound is pH-dependent, with microbial degradation being a major degradation pathway in alkaline soils. epa.govresearchgate.net

The introduction of sulfonylurea herbicides can lead to shifts in the soil microbial community. Studies on related compounds have shown varied effects. For instance, metsulfuron-methyl (B1676535) was found to inhibit common aerobic heterotrophic bacteria, while its effects on fungi and actinomycetes were less pronounced. bcpc.org Research on the herbicide triasulfuron (B1222591) at elevated concentrations showed a significant decrease in the populations of microarthropods, including Acarina (mites) and Collembola (springtails). herts.ac.uk

Soil enzymes, which are critical drivers of nutrient cycling, can also be affected. The activity of enzymes such as dehydrogenase and phosphatases are key indicators of soil health. researchgate.net While some studies on sulfonylureas like metsulfuron-methyl showed that effects on dehydrogenase activity were slight and only occurred at high doses, others have reported inhibitory effects on these enzymes. chemsafetypro.com

These herbicides can also influence the nitrogen cycle. Research on chlorsulfuron, another sulfonylurea, demonstrated a reduction in potential nitrification and the activity of β-1,4-N-acetylglucosaminidase, an enzyme involved in nitrogen cycling. epa.gov Similarly, mesosulfuron-methyl (B1676312) has been shown to decrease the abundance of functional genes critical for nitrification and denitrification, such as AOA amoA and nirK. wikipedia.org

Table 1: Effects of Sulfonylurea Herbicides on Soil Microbial Parameters (Based on studies of this compound and related compounds)
Microbial ParameterObserved EffectCompound StudiedSource
Microbial DegradationFungi identified as effective degraders.This compound researchgate.net
Aerobic Heterotrophic BacteriaInhibition observed.Metsulfuron-methyl bcpc.org
Soil Microarthropods (Acarina, Collembola)Significant decrease at high application rates.Triasulfuron herts.ac.uk
Dehydrogenase ActivitySlight and transitory effects, primarily at higher doses.Metsulfuron-methyl chemsafetypro.com
Potential NitrificationSignificant reduction observed.Chlorsulfuron epa.gov
Nitrogen Cycling Genes (AOA amoA, nirK)Abundance significantly decreased.Mesosulfuron-methyl wikipedia.org

Effects of this compound on Non-Target Plant Species: Physiological and Molecular Responses

This compound is known to be highly toxic to a range of non-target terrestrial plants. epa.gov The sensitivity varies between plant groups, with dicotyledonous (broadleaf) plants appearing to be more sensitive to the compound than monocotyledonous plants. epa.gov

The primary molecular mechanism of this compound's phytotoxicity is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). herts.ac.ukepa.gov This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. herts.ac.ukepa.gov The blockage of this pathway halts protein synthesis and cell division, ultimately leading to plant death. epa.gov

Physiological responses in sensitive non-target plants include the inhibition of growth and a reduction in biomass. nih.gov Toxicity studies have quantified these effects on various species. For example, in seedling emergence tests, radish (Raphanus sativus) was identified as the most sensitive dicot species, with a dry weight EC25 (the concentration causing a 25% reduction in effect) of 0.040 lbs ai/A. nih.gov The most sensitive monocot species was rice, with a dry weight EC25 of 0.078 lbs ai/A. nih.gov The inhibition of ALS can also induce secondary stress responses. Studies on other ALS-inhibiting herbicides have shown that sensitive plants can suffer from oxidative damage as a secondary effect of the primary metabolic disruption. epa.gov

Table 2: Phytotoxicity of this compound on Selected Non-Target Plant Species
SpeciesPlant TypeEndpointToxicity Value (EC25)Source
Radish (Raphanus sativus)DicotDry Weight0.040 lbs ai/A nih.gov
Rice (Oryza sativa)MonocotDry Weight0.078 lbs ai/A nih.gov

Interactions of this compound with Aquatic Flora and Fauna: Research Perspectives

When this compound enters aquatic environments through runoff or spray drift, it can interact with a variety of non-target organisms. Research indicates a significant differential in toxicity between aquatic plants and animals.

Aquatic Flora: this compound is classified as highly toxic to aquatic vascular plants. epa.gov Studies on the freshwater duckweed, Lemna gibba, a common indicator species, demonstrated high sensitivity. In a 7-day acute toxicity test, the EC50 value (concentration causing a 50% effect) based on the number of fronds was determined to be 1.5 µg/L. herts.ac.uk In contrast, the herbicide exhibits much lower toxicity to non-vascular aquatic plants. A 96-hour study on the freshwater diatom Navicula pelliculosa showed no significant inhibition of cell density or growth rate, with an EC50 value greater than 108 mg/L. nih.gov This suggests that the primary risk to aquatic flora is concentrated on vascular species.

Aquatic Fauna: In contrast to its effect on plants, this compound is considered only slightly toxic to fish and freshwater aquatic invertebrates. epa.gov The 96-hour acute LC50 for fish is reported to be greater than 122 mg/L. epa.gov For the freshwater invertebrate Daphnia magna, a 48-hour acute toxicity study established an EC50 of greater than 97.3 ppm, which categorizes the compound as practically non-toxic to daphnids. epa.gov Similarly, it is characterized as slightly toxic to estuarine/marine mollusks and mysid shrimp. chemsafetypro.com This indicates a limited potential for direct acute adverse effects on aquatic animal species. epa.gov

Table 3: Acute Ecotoxicity of this compound to Various Aquatic Organisms
OrganismSpeciesEndpointToxicity ValueToxicity ClassificationSource
Aquatic Vascular PlantLemna gibba (Duckweed)7-day EC50 (frond number)1.5 µg/LHighly Toxic herts.ac.uk
Aquatic Non-Vascular PlantNavicula pelliculosa (Diatom)96-hour EC50 (cell density)>108 mg/LLow Toxicity nih.gov
Freshwater Fish-96-hour LC50>122 mg/LSlightly Toxic epa.gov
Freshwater InvertebrateDaphnia magna48-hour EC50>97.3 ppmPractically Non-toxic epa.gov
Estuarine MolluskEastern Oyster96-hour EC50>97 mg/LSlightly Toxic chemsafetypro.com

Influence of this compound on Beneficial Insects and Pollinators in Agricultural Landscapes

The impact of pesticides on beneficial insects, including pollinators and natural enemies of pests, is a critical component of ecological risk assessment. For this compound, the primary concern appears to be indirect rather than direct effects.

According to assessments by the U.S. Environmental Protection Agency, this compound is considered "practically non-toxic to... honeybees under acute exposure conditions". epa.gov This low direct toxicity is consistent with its mode of action, which targets a biosynthetic pathway (ALS) specific to plants and absent in insects. herts.ac.uk

However, the use of any herbicide can have indirect consequences for pollinators and other beneficial insects. By controlling broadleaf weeds, herbicides can reduce the availability of flowering plants that provide essential nectar and pollen resources for bees, butterflies, and other pollinators. wikipedia.org The timing of flowering of remaining non-target plants can also be affected, potentially creating a mismatch with the life cycles of pollinator populations. nih.gov

While direct toxicity to pollinators like bees is low, other non-target arthropods may be more susceptible. Research on triasulfuron, a related sulfonylurea herbicide, showed that application at six times the recommended rate caused a significant reduction in soil microarthropods, such as mites (Acarina) and springtails (Collembola). herts.ac.uk These organisms contribute to soil health and decomposition. This suggests that while this compound poses a low direct risk to foraging pollinators, potential impacts on the broader community of beneficial arthropods, particularly within the soil, warrant further research.

Trophic Transfer and Bioaccumulation Potential of this compound in Aquatic and Terrestrial Food Webs (Research Focus)

The potential for a chemical to accumulate in organisms and be transferred through the food web is a key aspect of its environmental risk profile. This is determined by its physicochemical properties and its persistence in the environment.

The bioaccumulation potential for this compound is considered to be low. herts.ac.uknih.gov This is indicated by its estimated Bioconcentration Factor (BCF), a measure of a chemical's tendency to concentrate in an aquatic organism from the water. The estimated BCF for this compound is 3.4, a value derived from its octanol-water partition coefficient (log Kow) of 1.31. nih.gov BCF values below 1000 are generally considered to indicate a low potential for bioaccumulation. chemsafetypro.com Animal studies have supported this, showing that very little of the compound remains in the body after exposure, suggesting it is not retained in tissues. nih.govepa.gov

The potential for trophic transfer is also influenced by the compound's environmental fate. This compound is moderately mobile in soil and its persistence is highly dependent on pH. epa.govepa.gov It degrades rapidly via hydrolysis under acidic conditions (half-life of hours to days) but is significantly more stable and persistent under alkaline conditions (half-life of months). epa.gov This persistence in certain environments could increase the duration of exposure for organisms at the base of the food web.

A key area of research is the fate of this compound's degradation products. Major degradates, such as DBS acid and DOP urea (B33335), have been found to be moderately persistent, with detections occurring up to 100-186 days after the initial application. epa.gov While the parent compound has a low bioaccumulation potential, the persistence of these metabolites raises questions about their long-term availability and potential for uptake by organisms, which could be a pathway for entry into terrestrial and aquatic food webs.

Evolution of Resistance to Orthosulfamuron and Advanced Resistance Management Strategies

Molecular Basis of Target-Site Resistance to Orthosulfamuron in Weeds (e.g., ALS Gene Mutations)

The most prevalent mechanism of resistance to this compound and other acetolactate synthase (ALS) inhibiting herbicides is target-site resistance (TSR). researchgate.net This form of resistance arises from specific genetic mutations in the ALS gene, which codes for the enzyme that the herbicide is designed to inhibit. mdpi.com These mutations result in a structural change in the ALS enzyme, reducing its binding affinity for the herbicide. Consequently, the enzyme remains functional even in the presence of the herbicide, allowing the weed to survive. google.com

Single nucleotide polymorphisms (SNPs) in the ALS gene can lead to amino acid substitutions at several conserved positions, conferring varying levels of resistance to different chemical families of ALS inhibitors. google.comresearchgate.net For sulfonylureas like this compound, mutations at Proline-197 and Tryptophan-574 are frequently implicated. researchgate.netmdpi.com

For instance, a substitution of Proline at position 197 with amino acids such as Histidine (His), Serine (Ser), or Alanine (Ala) has been identified in numerous resistant weed populations. researchgate.netresearchgate.netresearchgate.net Similarly, a change from Tryptophan to Leucine (Leu) at position 574 is known to confer broad cross-resistance to several classes of ALS inhibitors. researchgate.netmdpi.com Studies have documented these mutations in various weed species that are problematic in rice cultivation, where this compound is often used. researchgate.netmdpi.comepa.gov In Cyperus difformis (smallflower umbrella sedge), populations have been found with a Pro-197 to Histidine substitution, rendering them resistant to ALS inhibitors. cambridge.orgbioone.org Research on Schoenoplectus juncoides and Schoenoplectus mucronatus has also identified Pro-197-His and Trp-574-Leu mutations as the cause of resistance. researchgate.netresearchgate.net

The level of resistance conferred can depend on the specific amino acid substitution. researchgate.net For example, the Trp-574-Leu mutation often provides broad cross-resistance to sulfonylureas (SU), imidazolinones (IMI), and other ALS inhibitor families, while mutations at the Pro-197 position may confer high resistance to SUs but lower levels of resistance to other chemical groups. researchgate.netmdpi.com In some cases, weeds have been found with double mutations in the ALS gene, such as Pro197-Ser plus Trp574-Leu, leading to very high levels of resistance. mdpi.com

Table 1: Examples of ALS Gene Mutations Conferring Resistance to Sulfonylurea Herbicides in Weeds

Weed SpeciesAmino Acid SubstitutionReference
Cyperus difformis (Smallflower Umbrella Sedge)Pro-197 → His/Ala/Ser researchgate.netcambridge.orgbioone.org
Schoenoplectus mucronatus (Ricefield Bulrush)Pro-197 → His researchgate.netresearchgate.net
Schoenoplectus mucronatus (Ricefield Bulrush)Trp-574 → Leu researchgate.netmdpi.com
Schoenoplectiella juncoidesTrp-574 → Leu researchgate.netnih.gov
Alopecurus myosuroides (Black-grass)Trp-574 → Leu mdpi.com
Echinochloa crus-galli (Barnyardgrass)Trp-574 → Arg genedenovo.com

Mechanisms of Non-Target-Site Resistance to this compound, Including Enhanced Metabolism (e.g., Cytochrome P450 Monooxygenases)

A more complex and increasingly challenging form of resistance is non-target-site resistance (NTSR). mdpi.com Unlike TSR, NTSR does not involve alterations to the herbicide's target protein. researchgate.net Instead, it relies on mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.netnih.gov These mechanisms include reduced herbicide uptake or translocation, sequestration, or, most commonly, enhanced metabolic degradation of the herbicide. nih.gov

Metabolism-based NTSR is a significant threat because it can confer unpredictable cross-resistance to herbicides from different chemical classes with different modes of action. researchgate.netmdpi.com This process often involves the upregulation of broad-spectrum detoxification enzymes, which are typically grouped into three phases. Key enzymes in this process include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govufrgs.br

Cytochrome P450s play a crucial role in Phase I of herbicide detoxification. ufrgs.br In resistant weeds, an enhanced rate of P450-mediated metabolism can rapidly break down this compound into non-toxic or less toxic compounds before it can reach the ALS enzyme. researchgate.netmdpi.com The involvement of P450s can be investigated using synergists like malathion (B1675926) or piperonyl butoxide (PBO), which inhibit P450 activity. mdpi.commdpi.com If the application of a synergist restores the herbicide's effectiveness against a resistant population, it strongly suggests that enhanced metabolism is the resistance mechanism. mdpi.com Studies have confirmed that P450-mediated metabolism is a primary mechanism of resistance to ALS inhibitors in major weeds like Echinochloa crus-galli and Cyperus difformis. genedenovo.comresearchgate.net For example, research has shown that the resistance of E. crus-galli to the ALS inhibitor penoxsulam (B166495) can be significantly reversed by P450 inhibitors. genedenovo.com The CYP81A subfamily of P450 genes, in particular, has been associated with the metabolism of sulfonylurea herbicides in plants. ufrgs.br

Genetic Diversity and Population Dynamics of this compound-Resistant Biotypes

The genetic landscape of this compound-resistant weed populations is often complex. A single field may contain weeds with different resistance mechanisms (TSR, NTSR, or both) and various ALS gene mutations. researchgate.net This genetic diversity stems from multiple evolutionary events and the high selection pressure exerted by continuous herbicide use. ucanr.edu

The dynamics of how these resistant populations spread and evolve are influenced by several factors, including the weed's reproductive biology, gene flow, and the specific resistance alleles present. researchgate.net For many weed species, such as Cyperus difformis, which is predominantly a self-fertilizing plant, the primary mode of resistance spread is through the dispersal of seeds from resistant individuals. researchgate.net This makes preventing seed production a critical management strategy. researchgate.net

In polyploid species like Schoenoplectus mucronatus, the genetics of resistance can be even more intricate, as these plants have multiple sets of chromosomes and, consequently, multiple copies of the ALS gene. researchgate.net Resistance levels can depend on which gene copy (homeologue) carries the mutation and the number of mutant alleles present. researchgate.net Research in Schoenoplectiella juncoides, which has two ALS genes, has shown that the level of resistance increases with the number of mutant alleles a plant possesses, a phenomenon known as allele stacking. nih.gov The inheritance of these resistance genes often follows Mendelian principles, allowing for the rapid emergence of highly resistant individuals in subsequent generations. nih.gov

Development and Validation of Molecular Markers for this compound Resistance Detection

The early and accurate detection of herbicide resistance is crucial for effective management. researchgate.net Traditional methods, which involve growing weeds from collected seeds and treating them with herbicides in a greenhouse, are time-consuming and labor-intensive. scielo.brufrgs.br To overcome these limitations, researchers have developed rapid diagnostic tools based on molecular markers.

These molecular techniques are designed to detect the specific gene mutations that confer resistance. ufrgs.br For target-site resistance to this compound, this involves screening for known mutations in the ALS gene. scielo.br Methods like polymerase chain reaction (PCR) can be used to amplify the relevant section of the ALS gene from a weed's DNA. Subsequent sequencing of the amplified DNA reveals whether a resistance-conferring mutation is present. researchgate.net

Marker-assisted selection (MAS) techniques, which are widely used in crop breeding, can be adapted for high-throughput screening of weed populations. google.com By identifying molecular markers linked to resistance alleles, large numbers of individual plants can be quickly and cost-effectively screened for resistance before control measures are applied in the field. google.com This allows for the timely selection of effective alternative herbicides and the implementation of targeted management strategies to prevent the spread of resistant biotypes. scielo.br

Integrated Weed Management Approaches for Mitigating and Reversing this compound Resistance

Relying solely on a single herbicide or mode of action is an unsustainable practice that inevitably selects for resistance. illinois.edu To combat the evolution and spread of this compound resistance, an Integrated Weed Management (IWM) approach is essential. illinois.eduhracglobal.com IWM combines multiple control tactics—chemical, cultural, mechanical, and biological—to manage weed populations in a way that is both effective and reduces selection pressure. illinois.eduhracglobal.com

Key components of an IWM program for managing this compound resistance include:

Herbicide Rotation and Mixtures: The cornerstone of chemical management is to avoid the repeated use of herbicides with the same mode of action. hracglobal.com Herbicides should be rotated annually, and wherever possible, tank mixtures of herbicides with different effective modes of action should be used to control the same target weeds. hracglobal.comlsuagcenter.com

Cultural Practices: These practices aim to give the crop a competitive advantage over weeds. growiwm.org This includes:

Crop Rotation: Rotating rice with other crops allows for the use of different herbicides and cultivation practices, disrupting the life cycle of rice weeds. ucanr.edulsuagcenter.com

Water Management: In rice cultivation, water management techniques like pinpoint flooding or temporary draining can be manipulated to suppress certain weeds and improve the efficacy of foliar herbicides. ucanr.edu

Cover Crops: Planting cover crops during fallow periods can suppress weed growth and reduce the weed seed bank in the soil. growiwm.org

Mechanical and Preventative Measures:

Tillage: Plowing can bury weed seeds and disrupt the growth of perennial weeds. ucanr.edu

Sanitation: Cleaning farm equipment between fields is crucial to prevent the movement of resistant weed seeds from infested areas to clean ones. illinois.edulsuagcenter.com

Prevention: Using certified weed-free crop seed and managing weeds on non-crop areas like levees and field edges helps prevent new infestations. illinois.eduucanr.edu

By integrating these diverse strategies, growers can reduce their reliance on any single herbicide, thereby delaying the evolution of resistance and preserving the long-term effectiveness of valuable tools like this compound. illinois.edugrowiwm.org

Evolutionary Ecology of Herbicide Resistance in the Context of this compound

The emergence of this compound resistance is a classic example of rapid evolution driven by intense anthropogenic selection pressure. researchgate.net From an evolutionary ecology perspective, several key factors contribute to this phenomenon. The application of a herbicide acts as a powerful selective agent, eliminating susceptible individuals while allowing rare, pre-existing resistant individuals to survive and reproduce. nih.gov

The genetic variation for resistance often exists within a weed population at a very low frequency even before the herbicide is first used; this is known as standing genetic variation. nih.gov When a herbicide like this compound is applied repeatedly, these rare resistance alleles provide a massive fitness advantage, causing their frequency to increase rapidly within the population over successive generations. researchgate.netnih.gov

The rate of resistance evolution is influenced by the initial frequency of resistance alleles, the intensity of the selection pressure (i.e., how often and effectively the herbicide is used), the genetics of the resistance trait (e.g., dominant or recessive, single or multiple genes), and the biology of the weed species, including its mating system and seed dispersal mechanisms. researchgate.net

There can be fitness costs associated with resistance, where in the absence of the herbicide, the resistant plant may be less competitive than its susceptible counterparts. However, studies suggest that for many ALS mutations, these fitness costs are minimal, allowing the resistance alleles to persist in the population even when the herbicide is not used. nih.gov Understanding these evolutionary and ecological principles is vital for designing proactive resistance management strategies that aim to diversify selection pressures and make it more difficult for any single resistant biotype to dominate. science.gov

Advanced Analytical Methodologies for Orthosulfamuron Detection and Quantification in Research

Chromatographic Techniques (LC-MS/MS, UPLC-MS/MS) for Ultrasensitive Orthosulfamuron Analysis in Complex Matrices (e.g., soil, water, plant tissues, grains)

Chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are the cornerstones for the ultrasensitive analysis of this compound in complex matrices such as soil, water, plant tissues, and grains. nih.govnih.govnih.govdaneshyari.com These methods offer high selectivity and sensitivity, which are crucial due to the low application rates of sulfonylurea herbicides like this compound. daneshyari.com

LC-MS/MS methods have been successfully developed and validated for the determination of this compound residues. For instance, a method for analyzing this compound in unpolished rice and rice straw demonstrated good linearity over a concentration range of 0.01–2.0 mg/kg, with a coefficient of determination (R²) of ≥ 0.997. nih.gov The limit of quantitation (LOQ) was 0.03 mg/kg, which is below the maximum residue limit set by regulatory bodies like the Ministry of Food and Drug Safety in the Republic of Korea. nih.gov In this method, the protonated ion of this compound ([M+H]⁺) was identified at m/z 425, with product ions at m/z 199 (for quantification) and m/z 227 (for qualification). nih.govepa.govresearchgate.net

UPLC-MS/MS methods provide even faster analysis times and higher resolution. A study combining a QuEChERS sample preparation method with UPLC-MS/MS allowed for the simultaneous determination of this compound and foramsulfuron (B69221) in soybeans, wheat, rice, and maize in under 5.0 minutes. researchgate.net This method achieved a low limit of quantification of 0.005 mg/kg in all four grain matrices and demonstrated excellent linearity (R² > 0.9990). researchgate.net The use of specific columns, such as C18 and CSH C18, is common for the separation of sulfonylurea herbicides. nih.govresearchgate.net

The choice of ionization mode is also critical. Electrospray ionization (ESI) in positive mode is frequently used for the analysis of this compound and its metabolites, though negative mode may be employed for certain metabolites like DBS acid ammonium (B1175870) salt. epa.govepa.gov

Table 1: Performance of Chromatographic Methods for this compound Analysis

TechniqueMatrixLOQLinearity (R²)Recovery (%)RSD (%)Reference
LC-MS/MSUnpolished Rice, Rice Straw0.03 mg/kg≥ 0.99788.1 - 100.6<8 nih.gov
UPLC-MS/MSSoybeans, Wheat, Rice, Maize0.005 mg/kg> 0.999075.16 - 106.454.08 - 15.95 (inter-day) researchgate.net
LC-MS/MSRice, Maize, Wheat, Soybean5 µg/kg≥ 0.995670.2 - 119.8< 18.6 nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound Metabolites and Degradates

The structural elucidation of this compound metabolites and degradates is essential for understanding its environmental fate and potential toxicity. Spectroscopic and spectrometric techniques are pivotal in identifying these transformation products.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. By analyzing the fragmentation patterns of the parent compound and its metabolites, researchers can deduce their chemical structures. For example, in a study on the degradation of sulfosulfuron, a related sulfonylurea herbicide, by Aspergillus niger, LC-MS/MS analysis was used to identify five degradation products. The major degradation pathways were determined to be the hydrolytic cleavage of the sulfonylurea bridge and the cleavage of the N(urea bridge)–C(pyrimidinyl ring) bond. researchgate.net One of the identified metabolites was 2-amino-4,6-dimethoxy pyrimidine (B1678525), confirmed by its fragmentation pattern. researchgate.net

Infrared ion spectroscopy (IRIS) combined with an LC-MS workflow and quantum-chemistry calculations has emerged as a sophisticated technique for the structural elucidation of agrochemical metabolites. nih.gov This approach provides detailed structural information by comparing the experimental IR spectra of metabolites with computed spectra of potential structures. nih.gov

The U.S. Environmental Protection Agency (EPA) has documented analytical methods for this compound and its metabolites, including O-desmethyl DOP urea (B33335), DBS acid ammonium salt, DBS amide, DOP amine, and DB amine, utilizing LC-MS/MS. epa.govepa.gov These methods specify the precursor and product ions used for the identification and quantification of each metabolite. For instance, for O-desmethyl this compound, the primary and confirmatory ion transitions are m/z 411.11→226.9 and m/z 411.11→119.9, respectively. epa.gov

Immunochemical Assays and Biosensors for Rapid Detection of this compound Residues in Environmental Samples

While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment. pjoes.com Immunochemical assays and biosensors offer a rapid, cost-effective, and often portable alternative for screening this compound residues in environmental samples. pjoes.compsu.edu These methods are based on the specific binding interaction between an antibody and the target analyte (antigen). pjoes.compsu.edu

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), can be developed for the detection of sulfonylurea herbicides. nih.gov These assays can be designed in various formats, including microtiter plates for quantitative analysis and dipsticks or immunofiltration assays for rapid qualitative or semi-quantitative screening. psu.edu The key to a sensitive immunoassay is the development of high-affinity antibodies. researchgate.net

Biosensors are analytical devices that integrate a biological recognition element with a transducer to generate a measurable signal. nih.govucanr.edu For pesticide detection, enzyme-based biosensors are common. nih.gov These often work on the principle of enzyme inhibition, where the pesticide's presence reduces the enzyme's activity, leading to a detectable change in the signal. nih.gov While highly sensitive, a limitation of some enzyme-based biosensors is their potential for non-specific detection. nih.gov

Immunosensors, which use antibodies as the recognition element, offer high specificity for the target analyte. scirp.org The development of new materials, such as nanomaterials, is being explored to enhance the sensitivity and performance of these biosensors. mdpi.comresearchgate.net Although specific immunochemical assays and biosensors for this compound are not extensively detailed in the provided search results, the principles have been widely applied to other sulfonylurea herbicides and pesticides, indicating their potential for this compound analysis. nih.govpjoes.comnih.gov

Sample Preparation Strategies (e.g., QuEChERS) for this compound Analysis in Diverse Research Matrices

Effective sample preparation is a critical step to extract and purify this compound from complex matrices, thereby minimizing matrix effects and ensuring accurate quantification. sigmaaldrich.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including for this compound. nih.govquechers.eunih.gov

The QuEChERS procedure typically involves an initial extraction with an organic solvent, usually acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the aqueous and organic layers. quechers.eu A subsequent dispersive solid-phase extraction (dSPE) cleanup step is performed on an aliquot of the organic extract. quechers.eu This involves adding a sorbent, such as primary-secondary amine (PSA), to remove interfering matrix components like organic acids, sugars, and lipids. sigmaaldrich.com

Several modifications to the standard QuEChERS protocol have been developed to optimize the extraction of specific compounds from different matrices. For sulfonylurea herbicides, which are weak acids, an acidified QuEChERS method using acetonitrile containing 1% formic acid has proven effective. austinpublishinggroup.com This acidic condition helps to keep the herbicides in their non-ionized state, preventing their adsorption to PSA during the cleanup step. nih.gov This modified approach has been successfully used for the analysis of this compound in cereals like rice, maize, and wheat, yielding good recoveries. nih.govresearchgate.net

For particularly challenging matrices like rice straw, which has a high cellulose (B213188) content, a combination of PSA and C18 sorbents in the dSPE step can effectively mitigate severe matrix effects without significant loss of the target pesticide. researchgate.net

Table 2: QuEChERS Method Modifications for this compound Analysis

MatrixQuEChERS ModificationKey Sorbents/ReagentsPurposeReference
Cereals (rice, maize, wheat, soybean)Acidified QuEChERS1% Formic Acid in Acetonitrile, PSAPrevent adsorption of acidic herbicides to PSA nih.gov
Rice StrawModified dSPEPSA and C18Address severe matrix effects in high-cellulose material researchgate.net
Elephant GrassAcidified QuEChERSAcetonitrile with 1% Formic Acid, PSA, C18, GCBMulti-residue analysis of various herbicides austinpublishinggroup.com

Quality Assurance and Quality Control (QA/QC) in this compound Analytical Research

Robust Quality Assurance and Quality Control (QA/QC) procedures are fundamental to ensure the reliability, accuracy, and reproducibility of analytical data in this compound research. eurl-pesticides.eu These procedures encompass all stages of the analysis, from sample handling to data reporting.

Key QA/QC elements include method validation, which establishes the performance characteristics of the analytical method. This involves assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated using matrix-matched calibration curves. nih.govnih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by analyzing samples fortified with known amounts of this compound at different concentration levels. nih.govnih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. epa.gov

In practice, laboratories often follow guidelines from organizations like the European Union (SANCO guidelines) or operate under accreditation schemes such as ISO 17025 or Good Laboratory Practice (GLP) standards. nih.goveurl-pesticides.eu Routine QA/QC measures include the analysis of procedural blanks to check for contamination, fortified samples (spikes) to monitor method performance in each batch of samples, and the use of certified reference materials when available. eurl-pesticides.eu For LC-MS/MS analysis, the use of two ion transitions (one for quantification and one for confirmation) provides an additional layer of quality control for analyte identification. nih.govepa.gov Independent laboratory validation (ILV) is also a crucial step where a separate laboratory confirms that the analytical method is reproducible. epa.govepa.gov

Orthosulfamuron As a Model Compound in Fundamental Scientific Investigations

Utilizing Orthosulfamuron to Probe Plant Biochemistry and Physiology

This compound's primary utility in plant science research stems from its specific mechanism of action. It acts as a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govscribd.com This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. nih.govscribd.com By targeting this single enzyme, this compound provides researchers with a precise tool to study the consequences of disrupting this critical metabolic pathway.

When susceptible plants absorb this compound, either through their roots or leaves, it is translocated throughout the plant via both the xylem and phloem. scribd.com This systemic movement ensures it reaches the meristematic tissues where amino acid synthesis is most active. The inhibition of ALS leads to a rapid cessation of cell division and plant growth, often within hours of application. scribd.com Visible symptoms, such as chlorosis and anthocyanosis, followed by necrosis of the growing points, appear over one to three weeks. scribd.com

This predictable and specific response allows scientists to use this compound to:

Study plant metabolic regulation: The blockage of the ALS pathway can be used to explore how plants re-route metabolic fluxes and the interconnectedness of various biochemical pathways.

Analyze herbicide resistance mechanisms: Comparing susceptible and resistant plant biotypes allows for the study of the genetic and biochemical bases of resistance, such as target-site mutations in the ALS gene or enhanced metabolic detoxification of the herbicide.

Probe nutrient uptake and translocation: As a systemic compound, its movement within the plant can be tracked, providing insights into the physiological processes of absorption and translocation. scribd.com

Table 1: Research Applications of this compound in Plant Biology

Research AreaApplication of this compoundKey Findings
Metabolic Pathway Analysis Inhibition of the ALS enzyme to study the biosynthesis of valine, leucine, and isoleucine. nih.govscribd.comConfirms the critical role of branched-chain amino acids in plant growth and development. scribd.com
Herbicide Physiology Tracking the systemic translocation from roots and leaves to meristematic tissues. scribd.comDemonstrates efficient absorption and transport, making it effective against perennial weeds. scribd.com
Stress Physiology Inducing a specific biochemical stress (amino acid starvation) to observe plant responses.Plant growth ceases within hours, followed by visual symptoms like chlorosis over several weeks. scribd.com

This compound as a Tool for Studying Microbial Degradation Processes in Environmental Science

The environmental fate of this compound is significantly influenced by microbial activity, making it an excellent model substrate for studying biodegradation processes. Its degradation rate is highly dependent on environmental conditions, particularly soil and water pH. epa.govherts.ac.uk

In acidic environments (pH < 7), chemical hydrolysis is the primary degradation pathway, with a half-life that can be as short as a few hours. epa.govherts.ac.uk However, in neutral to alkaline conditions (pH > 7), this compound is much more stable against hydrolysis, and microbial degradation becomes the dominant route of dissipation. epa.gov This pH-dependent degradation allows researchers to isolate and study the biological breakdown processes by conducting experiments in alkaline media where abiotic degradation is minimal.

Studies on sulfonylurea herbicides, including this compound, have identified several microbial species capable of their degradation. researchgate.net The primary metabolic pathways involve O-demethylation and the cleavage of the sulfonylurea bridge. nih.gov The major degradation products of this compound that have been identified in environmental fate studies include:

N-(4,6-dimethoxypyrimidin-2-yl)urea (DOP urea) epa.govepa.gov

2-sulfoamino-N,N-dimethylbenzamide (DBS acid) epa.govepa.gov

2-amino-N,N-dimethylbenzamide (DB amine) epa.gov

o-desmethyl this compound epa.gov

By using this compound as a sole carbon or nitrogen source in enrichment cultures, scientists can isolate and identify novel microorganisms with specialized catabolic capabilities. researchgate.net This approach is fundamental to understanding the resilience of microbial communities to pesticide contamination and their role in environmental detoxification. Furthermore, investigating the genes and enzymes involved in the degradation of this compound can provide valuable insights for developing bioremediation strategies for contaminated sites.

Table 2: Environmental Fate and Degradation of this compound

Degradation ProcessControlling FactorHalf-LifeMajor Degradates
Chemical Hydrolysis Acidic pH (<7)Hours to days epa.govN-(4,6-dimethoxypyrimidin-2-yl)urea, 2-sulfoamino-N,N-dimethylbenzamide epa.govepa.gov
Aerobic Biodegradation Alkaline pH (>7)Weeks to months epa.govo-desmethyl this compound epa.gov
Aquatic Photolysis SunlightSlow (months) epa.govNot a major degradation pathway epa.gov

Application of this compound in Ecological Risk Assessment Methodologies (Methodology Research)

This compound is used as a reference compound in the development and refinement of ecological risk assessment methodologies. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) utilize data on this compound to test and validate predictive models for environmental exposure and effects. europa.eufederalregister.gov

The compound's known properties—such as its moderate mobility in soil, potential for leaching in alkaline sandy soils, and high toxicity to non-target aquatic and terrestrial plants—make it a suitable candidate for challenging these models. epa.goveuropa.eu For instance, risk assessments for this compound involve using specific environmental models like the Interim Rice Model and SCI-GROW to estimate the Estimated Environmental Concentrations (EECs) in surface and groundwater. epa.govepa.gov These estimations are then compared against toxicological endpoints for various organisms to determine potential risks.

The use of this compound in methodology research helps to:

Validate and improve exposure models: By comparing model predictions with actual field data on this compound residues, scientists can refine model algorithms and assumptions, leading to more accurate risk assessments for other pesticides.

Develop assessment frameworks for specific use patterns: Its use in rice paddies presents a unique scenario involving flooded conditions, which requires specialized models and assessment approaches. epa.goveuropa.eu

Standardize testing protocols: Its high toxicity to non-target plants like duckweed (Lemna gibba) makes it a useful positive control or reference substance in ecotoxicological testing protocols designed to assess the phytotoxicity of chemicals.

The peer review process for this compound has highlighted areas where risk assessment methodologies could be improved, such as finalizing exposure assessments for groundwater and better characterizing risks to soil organisms and aquatic life. europa.eu

This compound in Developing Novel Approaches for Sustainable Weed Management Research

In the pursuit of sustainable agriculture, research focuses on optimizing weed management to reduce reliance on any single method. This compound serves as an important tool in this research, acting as a benchmark against which new and integrated strategies are measured. scielo.brresearchgate.net It is frequently included in studies that compare various weed control methods, including cultural practices, mechanical weeding, and the use of other herbicides with different modes of action. scielo.brmedcraveonline.com

Research in this area often uses this compound to:

Design effective herbicide rotations and mixtures: To combat the evolution of herbicide-resistant weeds, scientists study the efficacy of using this compound in sequence or in combination with other herbicides. For example, studies have evaluated its performance when applied following a pre-emergence herbicide. medcraveonline.com A ready-mix formulation with pretilachlor (B132322) has been shown to provide broad-spectrum weed control and yield advantages over the sole application of either herbicide. researchgate.net

Evaluate integrated weed management (IWM) systems: Field trials compare the effectiveness and economic viability of using this compound versus non-chemical methods like manual hoeing or in combination with them. scielo.br Such studies aim to find the optimal balance that maximizes weed control and crop yield while minimizing costs and environmental impact.

Explore reduced herbicide usage: By understanding the specific spectrum of weeds controlled by this compound (highly effective against sedges and broadleaf weeds), it can be used more judiciously as part of a targeted program, potentially reducing the total amount of herbicide applied over a season. researchgate.net

These studies contribute to the development of more sustainable and resilient weed management systems that are tailored to specific crops, environments, and weed pressures, moving beyond a sole reliance on chemical solutions. europa.eumdpi.com

Emerging Research Frontiers and Future Directions in Orthosulfamuron Studies

Integration of Omics Technologies for Comprehensive Understanding of Orthosulfamuron Interactions

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to unravel the complex interactions between this compound and target organisms. mdpi.comask-force.org These technologies allow for a holistic view of the molecular mechanisms at play, moving beyond the traditional focus on a single target enzyme, acetolactate synthase (ALS). ebi.ac.uk

Table 1: Overview of Omics Technologies and Their Application in this compound Research

Omics Technology Focus of Study Potential Insights for this compound Research
Genomics The complete set of DNA, including all genes. Identification of genetic variations or mutations in the ALS gene that confer resistance to this compound in various weed species. science.gov
Transcriptomics The complete set of RNA transcripts. Understanding how this compound affects gene expression patterns, revealing secondary effects and stress response pathways. mdpi.com
Proteomics The entire set of proteins expressed by an organism. Identifying changes in protein expression and signaling pathways in response to this compound exposure, providing a clearer picture of the cellular response. researchgate.net

| Metabolomics | The complete set of small-molecule chemicals (metabolites). | Revealing alterations in metabolic pathways and identifying biomarkers of this compound exposure and effect. researchgate.net |

By integrating data from these different omics levels, researchers can build comprehensive models of how this compound interacts with plants at a systems level. seer.bio This integrated approach is crucial for understanding the nuances of herbicide resistance, identifying new targets for more effective weed control, and assessing the potential for off-target effects in crops and other non-target organisms. tarbaweya.orgnih.gov

Nanotechnology Applications in this compound Research: From Delivery Systems to Sensing

Nanotechnology is poised to revolutionize how this compound is used and monitored in the environment. nano.govresearchgate.net This field offers innovative solutions for both enhancing the efficacy of the herbicide and for detecting its presence at very low concentrations.

One of the most promising applications is the development of nano-delivery systems. researchgate.netresearchgate.net These systems can encapsulate this compound in nanoparticles, leading to several potential benefits:

Controlled Release: Nano-formulations can be designed to release this compound slowly over time, maintaining an effective concentration in the target area while reducing the initial peak concentration that can lead to runoff and environmental contamination. researchgate.netmdpi.com

Improved Targeting: Nanoparticles can be engineered to adhere more effectively to weed surfaces, increasing uptake and reducing the amount of herbicide needed. mdpi.com

Enhanced Stability: Encapsulation can protect this compound from environmental degradation, ensuring it remains active for longer. mdpi.com

Beyond delivery, nanotechnology also offers powerful tools for environmental monitoring. Nanosensors are being developed for the rapid and sensitive detection of herbicides like this compound in soil and water. science.govplantprotection.pl For instance, research has shown the potential of zinc oxide (ZnO) nanoparticles in the photocatalytic degradation of this compound, and these nanoparticles can also form the basis of sensitive detection methods. researchgate.net

Climate Change Impacts on this compound Efficacy and Environmental Fate: Research Hypotheses

Climate change is expected to have a significant impact on the effectiveness and environmental behavior of herbicides, including this compound. hh-ra.orgnorden.org Several research hypotheses are currently being investigated to understand these complex interactions.

Key Research Hypotheses:

Altered Efficacy: Increased temperatures and atmospheric CO2 levels may alter weed physiology, potentially reducing the efficacy of this compound. isws.org.innih.gov For example, some weeds may develop thicker cuticles or alter their metabolic processes in ways that make them less susceptible to the herbicide. frontiersin.org

Changes in Environmental Fate: Climate change can affect the persistence and transport of this compound in the environment. groundwateruk.orgresearchgate.net Higher temperatures may accelerate its degradation, but increased rainfall and extreme weather events could lead to greater runoff and leaching into water bodies. norden.orgbrsmeas.org

Shifts in Weed Populations: Climate change is predicted to alter the geographic distribution and competitiveness of different weed species. issuu.com This could necessitate changes in weed management strategies and the types of herbicides used.

Understanding these impacts is crucial for developing climate-resilient weed management strategies and for ensuring that the environmental risks associated with this compound use are adequately managed in a changing world. springerprofessional.de

Development of Predictive Models for this compound Behavior Across Diverse Environmental Scenarios

To better understand and manage the environmental risks of this compound, researchers are developing predictive models that can simulate its behavior in various environmental conditions. frontiersin.org These models integrate data on the chemical properties of this compound with information on soil type, climate, and agricultural practices to forecast its fate and transport in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are one type of in silico tool used to predict the biological activity and environmental fate of chemicals based on their molecular structure. nih.govresearchgate.net For sulfonylurea herbicides like this compound, these models can help predict properties like soil sorption and degradation rates, which are key factors in determining their environmental persistence and potential for leaching. csic.es

By combining these models with data from laboratory and field studies, scientists can create more accurate and comprehensive assessments of the potential environmental impacts of this compound under different scenarios. core.ac.uk This information is vital for regulatory agencies and land managers to make informed decisions about its use.

Interdisciplinary Research Needs and Collaborative Opportunities in this compound Science

Addressing the complex challenges associated with this compound requires a move beyond traditional disciplinary silos. researchgate.net Interdisciplinary research that brings together experts from various fields is essential for a holistic understanding of its impacts. google.comumu.se

Table 2: Interdisciplinary Collaborations in this compound Research

Collaborating Disciplines Research Focus Potential Outcomes
Agronomy & Weed Science Optimizing this compound use in different cropping systems. Development of more effective and sustainable weed management strategies.
Chemistry & Materials Science Designing and synthesizing novel nano-delivery systems for this compound. Creation of "smart" herbicides with enhanced efficacy and reduced environmental impact. mdpi.com
Environmental Science & Toxicology Assessing the environmental fate and non-target effects of this compound. Comprehensive risk assessments and the development of mitigation strategies.
Computer Science & Data Analytics Developing predictive models of this compound behavior. Improved decision-making tools for regulators and land managers.

| Social Sciences & Economics | Understanding the socio-economic drivers of herbicide use and the adoption of alternative practices. | Policies and programs that promote more sustainable agricultural systems. |

Collaborative research initiatives, such as those fostered by interdisciplinary research centers, can provide the necessary environment for these interactions to flourish. au.dk By working together, researchers can develop more comprehensive and effective solutions to the challenges posed by this compound and other agricultural chemicals.

Unresolved Questions and Challenges in this compound's Long-Term Environmental and Ecological Trajectory

Despite decades of use and research, there are still a number of unresolved questions and challenges regarding the long-term environmental and ecological impacts of this compound.

One of the key challenges is understanding its "ecological trajectory" – the long-term path and ultimate fate of the chemical and its breakdown products in the environment. github.iomdpi.comifremer.frconditdatacenter.org This includes understanding how it moves through different environmental compartments, its potential for bioaccumulation in food webs, and its subtle, long-term effects on ecosystem structure and function.

Further research is also needed to fully understand the potential for the evolution of herbicide resistance in weed populations and the broader ecological consequences of this resistance. science.gov The long-term impacts on soil microbial communities and their vital functions, such as nutrient cycling, also remain an area of active investigation.

Addressing these unresolved questions will require long-term monitoring studies, the development of more sophisticated analytical techniques, and a continued commitment to interdisciplinary research.

Q & A

Q. What are the established synthetic routes for orthosulfamuron, and how can its purity be validated experimentally?

this compound is synthesized via a four-step reaction starting from 2-aminobenzoic acid and 2-amino-4,6-dimethoxypyrimidine. Key steps include sulfonylation and urea formation. Purity validation requires 1H NMR for structural confirmation and HPLC (≥98% purity threshold) to quantify impurities. For novel derivatives, additional characterization (e.g., mass spectrometry, elemental analysis) is mandatory . Reference standards should align with IUPAC guidelines (MW: 424.4 g/mol, MF: C₁₆H₂₀N₆O₆S) .

Q. What experimental parameters are critical for assessing this compound’s herbicidal efficacy in controlled environments?

Standardized bioassays involve:

  • Dose-response studies : Test concentrations (e.g., 10–200 g/ha) against target weeds (e.g., Abutilon theophrasti).
  • Crop selectivity : Compare injury rates in non-target species (e.g., rice, wheat) using growth inhibition metrics (e.g., EC₅₀ values).
  • Environmental controls : Maintain consistent light (12h/12h cycle), temperature (25°C), and humidity (70%) .

Q. How should researchers design toxicity studies to evaluate this compound’s safety for non-target organisms?

Follow OECD/EPA guidelines for acute and chronic toxicity testing:

  • Aquatic organisms : Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀).
  • Soil microbiota : Measure dehydrogenase activity and nitrogen mineralization rates post-application. Data must include confidence intervals and statistical significance (p < 0.05) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported environmental half-life (t₁/₂) of this compound across soil types?

Conflicting t₁/₂ data (e.g., 30–90 days) arise from variable organic matter content (1–5%) and pH (5.5–7.5). To reconcile discrepancies:

  • Conduct soil column experiments under standardized OECD 307 conditions.
  • Use HPLC-MS/MS for metabolite tracking (e.g., sulfonamide derivatives).
  • Apply kinetic models (first-order decay) with bootstrap resampling to assess uncertainty .

Q. How can researchers optimize analytical workflows for this compound quantification in complex matrices (e.g., soil, plant tissue)?

Advanced protocols include:

  • Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile/MeOH.
  • Detection : UPLC-ESI-MS/MS (LOD: 0.01 µg/kg; LOQ: 0.03 µg/kg).
  • Validation : Spike recovery tests (70–120%) and inter-laboratory reproducibility checks .

Q. What experimental designs address herbicide resistance evolution in weeds exposed to this compound?

Resistance studies require:

  • Dose escalation : Serial passages of weed populations under sub-lethal doses (e.g., 10% EC₅₀).
  • Genomic analysis : RNA-seq to identify upregulated detoxification genes (e.g., cytochrome P450s).
  • Cross-resistance screening : Test susceptibility to sulfonylurea and non-sulfonylurea herbicides .

Q. How should regulatory frameworks (e.g., EPA EUP criteria) inform field trial designs for this compound?

Align with EPA PR Notice 2003-2:

  • Acreage limits : ≤100 acres/state to minimize ecological impact.
  • Endangered species buffers : ≥1 km from protected habitats.
  • Data reporting : Include drift mitigation strategies and metabolite leaching potential .

Key Considerations for Methodological Rigor

  • Literature Synthesis : Cross-reference herbicidal activity data with the Pesticide Properties Database and regulatory filings (e.g., EPA EUP D304186) .
  • Data Transparency : Archive raw datasets in FAIR-aligned repositories (e.g., Zenodo) with DOI links .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.